molecular formula C17H17ClN4O B12157336 N-(4-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12157336
M. Wt: 328.8 g/mol
InChI Key: DHBWPSUXCULOMS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (molecular formula: C₂₀H₁₉ClN₆O; molecular weight: 394.86 g/mol) is a pyrazolo-pyridine derivative characterized by a chlorobenzyl substituent and methyl groups at positions 1, 3, and 6 of the pyrazolo[3,4-b]pyridine core . Its structure combines a bicyclic heteroaromatic system with a carboxamide linker, making it a candidate for pharmacological studies, particularly in kinase inhibition or receptor modulation. The compound’s synthesis typically involves alkylation and condensation reactions, as inferred from related pyrazolo-pyridine syntheses .

Properties

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H17ClN4O/c1-10-8-14(15-11(2)21-22(3)16(15)20-10)17(23)19-9-12-4-6-13(18)7-5-12/h4-8H,9H2,1-3H3,(H,19,23)

InChI Key

DHBWPSUXCULOMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyridine and ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the 4-Chlorobenzyl Group: This step involves the alkylation of the pyrazolo[3,4-b]pyridine core with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

    Formation of the Carboxamide Group: This final step involves the reaction of the intermediate with an appropriate amine or ammonia source to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. Its potential to inhibit specific enzymes or receptors could lead to the development of new therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to innovative applications in electronics, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

(a) N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)

  • Molecular Formula : C₂₁H₂₂N₆O
  • Molecular Weight : 374.4 g/mol
  • Key Differences: Replaces the 4-chlorobenzyl group with a phenyl ring at position 1 of the pyrazolo-pyridine core. Features an ethyl group at position 1 of the pyrazole ring instead of a methyl group.

(b) 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide

  • Molecular Formula : C₂₈H₂₃ClN₄O₃
  • Molecular Weight : 498 g/mol
  • Key Differences :
    • Introduces a 4-methoxyphenyl acetamide group instead of the chlorobenzyl carboxamide.
    • Contains a ketone at position 6, altering electronic properties (IR peak at 1682 cm⁻¹ for C=O) .
    • Higher molecular weight due to additional aromatic rings and methoxy substituents.

(c) N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (Y508-8750)

  • Molecular Formula : C₂₀H₁₉ClN₆O
  • Molecular Weight : 394.86 g/mol
  • Key Differences: Retains the pyrazolo-pyridine core but substitutes the 4-chlorobenzyl group with a 4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl moiety.

Physicochemical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Molecular Weight (g/mol) Availability (mg)
Target Compound Not reported Not reported 394.86 18
CAS 1005612-70-3 Not reported Not reported 374.4 Not available
4-Methoxyphenyl Acetamide Derivative 209–211 3329 (-NH), 1682 (C=O) 498 Not available
Y508-8750 Not reported Not reported 394.86 18

Research Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

  • The 4-chlorobenzyl group may enhance lipophilicity and target binding compared to phenyl or methoxyphenyl analogs.
  • Methyl groups at positions 1, 3, and 6 likely improve metabolic stability relative to ethyl or ketone-containing derivatives .
  • The carboxamide linker is conserved across analogs, indicating its critical role in molecular interactions.

Further studies should prioritize in vitro assays to evaluate kinase inhibition profiles and ADMET properties relative to these analogs.

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